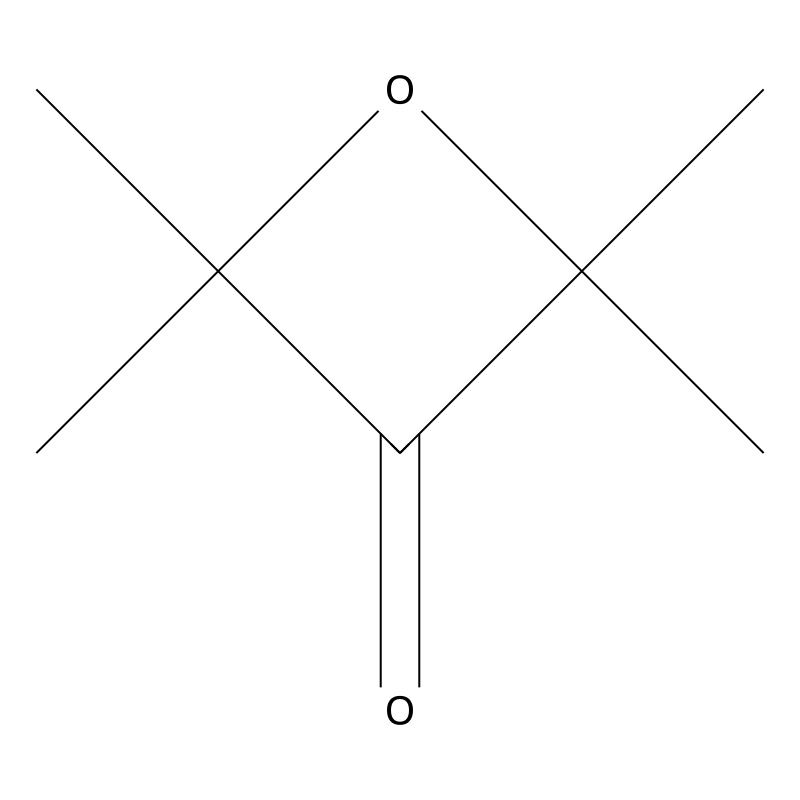

tetramethyloxetan-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tetramethyloxetan-3-one is a cyclic organic compound characterized by a four-membered ring structure that includes a ketone functional group. Its molecular formula is , and it features a unique arrangement of methyl groups attached to the oxetanone ring. This compound is of interest in various fields of chemistry, particularly in organic synthesis and materials science due to its distinctive structural properties.

- Nucleophilic Addition Reactions: The carbonyl carbon in the ketone can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives.

- Ring Opening Reactions: Under certain conditions, the oxetane ring can be opened to yield linear or branched products, which can be further functionalized.

- Condensation Reactions: It may also engage in condensation reactions with other carbonyl compounds, potentially leading to larger cyclic or acyclic structures.

These reactions are influenced by factors such as temperature, pressure, and the presence of catalysts

Tetramethyloxetan-3-one can be synthesized through various methods: Tetramethyloxetan-3-one has potential applications in several areas: Interaction studies involving tetramethyloxetan-3-one focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its behavior in synthetic pathways and its potential biological interactions. For instance, investigations into its interactions with amines and alcohols could reveal pathways for forming more complex derivatives or assessing its biological activity . Tetramethyloxetan-3-one shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity: Tetramethyloxetan-3-one's unique four-membered ring structure distinguishes it from these compounds, influencing both its chemical reactivity and potential applications

Compound Name Molecular Formula Key Features Unique Aspects 1,3-Dioxolane Five-membered ring with two oxygen atoms More stable than four-membered rings 1,4-Dioxane Six-membered ring with two oxygen atoms Exhibits different reactivity due to size 2-Methyl-1,3-dioxolane Similar ring structure Increased steric hindrance affecting reactivity Tetrahydrofuran Saturated five-membered ether Used as a solvent; less reactive than ketones

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types